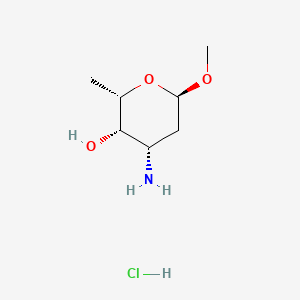

Methyl L-daunosamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl L-daunosamine hydrochloride, also known as Daunosamine β-methyl glycoside, is a chemical compound with the empirical formula C7H15NO3·HCl1. It has been used in studies to investigate the enantiospecific synthesis of D-daunosamine from thioglycolic acid1.

Synthesis Analysis

The synthesis of Methyl L-daunosamine hydrochloride has been achieved through various methods. One approach involves the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts2. Another method involves a chiral 1,3-oxazine3.Molecular Structure Analysis

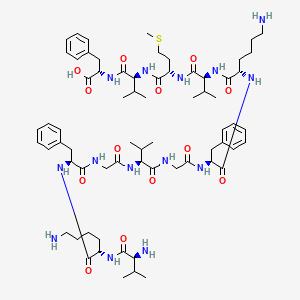

The molecular structure of Methyl L-daunosamine hydrochloride is characterized by the presence of a hydrochloride group attached to a complex organic molecule. The molecular formula is C7H16ClNO3 and the molecular weight is 197.66 g/mol4.Chemical Reactions Analysis

The chemical reactions involving Methyl L-daunosamine hydrochloride are complex and involve several steps. For instance, the asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts, provides a concise route to Methyl L-daunosaminide hydrochloride2.Physical And Chemical Properties Analysis

Methyl L-daunosamine hydrochloride is a powder with a molecular weight of 197.66 g/mol1. It has three hydrogen bond donors and four hydrogen bond acceptors4.科学的研究の応用

Synthesis and Antitumor Activity of Anthracycline Disaccharide Glycosides : Daunosamine, a component of Methyl L-daunosamine hydrochloride, was used to synthesize analogues of anthracycline antibiotics. These analogues showed potential antitumor activity, demonstrating the importance of Methyl L-daunosamine hydrochloride in developing new chemotherapeutic agents (Horton, Priebe, Sznaidman, & Varela, 1993).

Total Synthesis of Methyl L-daunosaminide Hydrochloride : The compound was successfully synthesized from L-tyrosine, indicating its accessibility for research and potential therapeutic applications. The synthesis process involved key steps like palladium(0) catalyzed intramolecular oxazine formation and catalytic hydrogenation (Jin et al., 2014).

Inhibition of Herpes Simplex Virus Replication : Methyl daunosamine, related to Methyl L-daunosamine hydrochloride, was found to inhibit the replication of herpes simplex virus type 1 in a dose-dependent manner without affecting the growth of host cells at antiviral concentrations. This suggests its potential as an antiviral agent (Spivack, Prusoff, & Tritton, 1982).

Synthesis and Biological Activity of (S)-2′-Fluorodaunorubicin : Methyl L-daunosamine hydrochloride was utilized in the synthesis of (S)-2-fluorodaunosamine hydrochloride, which was then used to create a fluoroanthracycline. This compound showed significant cytotoxicity against tumor cell lines, indicating its potential in cancer treatment (Baer & Siemsen, 1988).

Synthesis of L-Daunosamine and Related Amino Sugars : Methyl L-daunosamine hydrochloride was synthesized from non-carbohydrate precursors, showcasing the versatility of synthetic approaches for this compound. This synthesis provides access to various amino sugars, crucial in antibiotic development (Sammes & Thetford, 1988).

Safety And Hazards

Specific safety and hazard information for Methyl L-daunosamine hydrochloride is not readily available in the sources retrieved. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.

将来の方向性

The future directions for Methyl L-daunosamine hydrochloride are not explicitly mentioned in the available literature. However, given its use in studies investigating the synthesis of D-daunosamine, it may continue to be of interest in the field of organic chemistry.

Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl L-daunosamine hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

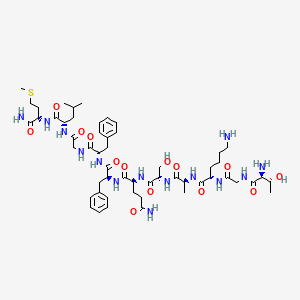

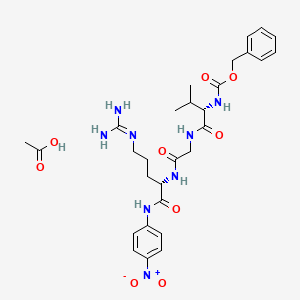

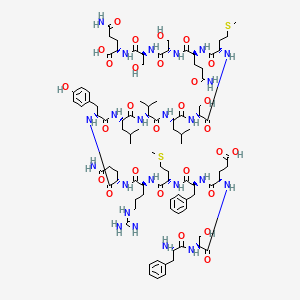

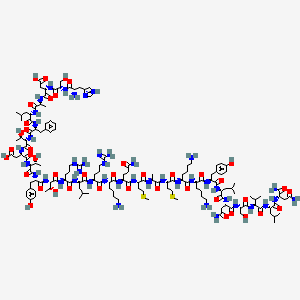

![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)

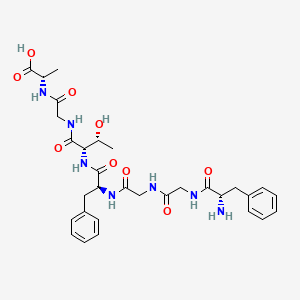

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

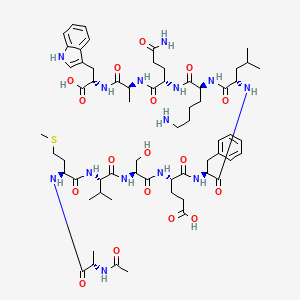

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

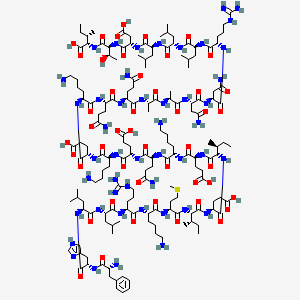

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)